molecular formula C22H25N3O5 B166786 2-(Nitrooxy)ethyl apovincaminate CAS No. 128759-76-2

2-(Nitrooxy)ethyl apovincaminate

Cat. No. B166786
M. Wt: 411.5 g/mol
InChI Key: VDHLDQHKSSLLJV-IRLDBZIGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(Nitrooxy)ethyl apovincaminate, also known as HCT1026, is a chemical compound that is synthesized by the reaction of vincamine with nitric oxide. This compound has been of significant interest in scientific research due to its potential applications in the field of neuroprotection and cognitive enhancement. The purpose of

Mechanism Of Action

The mechanism of action of 2-(Nitrooxy)ethyl apovincaminate is not fully understood. However, studies have suggested that this compound works by increasing blood flow to the brain, improving oxygen and nutrient delivery, and protecting against oxidative stress and inflammation.

Biochemical And Physiological Effects

Studies have shown that 2-(Nitrooxy)ethyl apovincaminate has a number of biochemical and physiological effects. This compound has been shown to improve cognitive function, enhance memory, and protect against neurodegenerative diseases. Additionally, it has been shown to increase blood flow to the brain, improve oxygen and nutrient delivery, and protect against oxidative stress and inflammation.

Advantages And Limitations For Lab Experiments

One of the advantages of using 2-(Nitrooxy)ethyl apovincaminate in lab experiments is that it has been extensively studied and has a well-established safety profile. Additionally, this compound has been shown to have a number of potential applications in the field of neuroprotection and cognitive enhancement. However, one limitation of using this compound in lab experiments is that its mechanism of action is not fully understood.

Future Directions

There are a number of future directions for the study of 2-(Nitrooxy)ethyl apovincaminate. One area of research could be to further investigate the mechanism of action of this compound. Additionally, studies could be conducted to determine the optimal dosage and administration of this compound for various applications. Finally, further research could be conducted to explore the potential applications of this compound in the treatment of other neurological disorders.

Synthesis Methods

The synthesis of 2-(Nitrooxy)ethyl apovincaminate involves the reaction of vincamine with nitric oxide. Vincamine is a natural alkaloid that is derived from the leaves of the Vinca minor plant. Nitric oxide is a gas that is produced naturally in the body and is involved in various physiological processes. The reaction between vincamine and nitric oxide results in the formation of 2-(Nitrooxy)ethyl apovincaminate.

Scientific Research Applications

2-(Nitrooxy)ethyl apovincaminate has been extensively studied for its potential applications in the field of neuroprotection and cognitive enhancement. Studies have shown that this compound has the ability to improve cognitive function, enhance memory, and protect against neurodegenerative diseases such as Alzheimer's and Parkinson's disease.

properties

CAS RN

128759-76-2

Product Name

2-(Nitrooxy)ethyl apovincaminate

Molecular Formula

C22H25N3O5

Molecular Weight

411.5 g/mol

IUPAC Name

2-nitrooxyethyl (15S,19S)-15-ethyl-1,11-diazapentacyclo[9.6.2.02,7.08,18.015,19]nonadeca-2,4,6,8(18),16-pentaene-17-carboxylate

InChI

InChI=1S/C22H25N3O5/c1-2-22-9-5-10-23-11-8-16-15-6-3-4-7-17(15)24(19(16)20(22)23)18(14-22)21(26)29-12-13-30-25(27)28/h3-4,6-7,14,20H,2,5,8-13H2,1H3/t20-,22+/m1/s1

InChI Key

VDHLDQHKSSLLJV-IRLDBZIGSA-N

Isomeric SMILES

CC[C@@]12CCCN3[C@@H]1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-]

SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-]

Canonical SMILES

CCC12CCCN3C1C4=C(CC3)C5=CC=CC=C5N4C(=C2)C(=O)OCCO[N+](=O)[O-]

synonyms

2-(nitrooxy)ethyl apovincaminate
eburnamenine-14 carboxylic acid (2-nitroxyethyl)ester
NOEtApoV
VA 045
VA-045

Origin of Product

United States

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